Indole-2-carboxamide, N,N-dimethyl-5-methoxy-

Catalog No.
S12387784
CAS No.
28837-74-3
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indole-2-carboxamide, N,N-dimethyl-5-methoxy-

CAS Number

28837-74-3

Product Name

Indole-2-carboxamide, N,N-dimethyl-5-methoxy-

IUPAC Name

5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-14(2)12(15)11-7-8-6-9(16-3)4-5-10(8)13-11/h4-7,13H,1-3H3

InChI Key

SYUDWKXSBCRQMN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=C(N1)C=CC(=C2)OC

Indole-2-carboxamide, N,N-dimethyl-5-methoxy- is a synthetic organic compound belonging to the class of indole derivatives. Its molecular formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. The compound features a methoxy group at the 5-position and a dimethylated carboxamide group at the 2-position of the indole ring, which contributes to its unique chemical properties and biological activities. The compound is characterized by its moderate lipophilicity and ability to form hydrogen bonds, making it relevant in various chemical and biological contexts .

Due to its functional groups:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  • Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring, allowing for halogenation or nitration under suitable conditions .

Indole-2-carboxamide, N,N-dimethyl-5-methoxy- has been studied for its biological activities, particularly its potential as an antiviral, anticancer, and antimicrobial agent. Research indicates that this compound may inhibit certain enzymes involved in disease processes, thus contributing to its therapeutic potential. For instance, it has shown promise in inhibiting α-glucosidase, an enzyme linked to glucose metabolism, which is significant for managing diabetes .

The synthesis of Indole-2-carboxamide, N,N-dimethyl-5-methoxy- typically involves several key steps:

  • Starting Material: The synthesis begins with indole or indole derivatives.
  • Functionalization: The indole is functionalized at the 2-position with a carboxamide group.
  • Methoxylation: The 5-position is methoxylated using methanol in the presence of a catalyst.
  • N,N-Dimethylation: The carboxamide group is then dimethylated using dimethylamine under controlled conditions.

These steps can be optimized for large-scale production using continuous flow reactors and high-throughput screening techniques .

Indole-2-carboxamide, N,N-dimethyl-5-methoxy- finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
  • Biology: The compound is investigated for its potential therapeutic uses in drug development.
  • Industry: It is utilized in the synthesis of dyes and pigments due to its unique chemical structure .

The interaction studies of Indole-2-carboxamide, N,N-dimethyl-5-methoxy- reveal its mechanism of action primarily through enzyme inhibition. The compound forms hydrogen bonds with target enzymes, thereby inhibiting their activity and affecting cellular pathways involved in metabolism and signaling. This interaction profile suggests that it may serve as a lead compound for developing new therapeutic agents targeting specific diseases .

Several compounds share structural similarities with Indole-2-carboxamide, N,N-dimethyl-5-methoxy-, each exhibiting distinct properties:

Compound NameStructure ComparisonUnique Features
Indole-2-carboxamideLacks methoxy and dimethyl groupsDifferent biological activities
Indole-3-carboxamideCarboxamide group at the 3-positionVarying reactivity and applications
5-MethoxyindoleLacks carboxamide and dimethyl groupsPrimarily used in synthesizing other indole derivatives

Indole-2-carboxamide, N,N-dimethyl-5-methoxy-'s unique substitution pattern enhances its lipophilicity and ability to form hydrogen bonds with target enzymes, distinguishing it from its analogs .

Novel Synthetic Routes for Indole-2-Carboxamide Derivatives

The synthesis of indole-2-carboxamide derivatives typically employs a multi-step strategy involving indole ring formation, functionalization, and amide coupling. A widely adopted approach begins with Fisher indole cyclization, where phenyl hydrazine derivatives react with α-keto acids or esters to form 3-substituted indole-2-carboxylates. For example, 5-methoxyindole-2-carboxylic acid—a key precursor for N,N-dimethyl-5-methoxy derivatives—is synthesized via cyclization of 4-methoxyphenylhydrazine with pyruvic acid, followed by alkaline hydrolysis of the intermediate ester.

Critical to functionalization is the introduction of substituents at the indole C3 and N1 positions. Recent methodologies leverage Vilsmeier–Haack formylation to install formyl groups at C3, which are subsequently reduced to hydroxymethyl intermediates or converted to azides for click chemistry applications. For instance, sodium borohydride reduction of a C3-formylated indole-2-carboxylate yields a hydroxymethyl derivative, which undergoes phosphorazidate-mediated azidation to produce photolabile probes.

Amide bond formation between indole-2-carboxylic acids and amines is achieved via peptide coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reagents facilitate efficient coupling with N,N-dimethylamine derivatives under mild conditions. A representative synthesis of N,N-dimethyl-5-methoxy indole-2-carboxamide involves:

  • Saponification of methyl 5-methoxyindole-2-carboxylate to the carboxylic acid.
  • Activation with EDCI and hydroxybenzotriazole (HOBt) in dichloromethane.
  • Coupling with dimethylamine in the presence of N,N-diisopropylethylamine (DIPEA).

This route achieves yields exceeding 85% with high purity, as confirmed by $$ ^1H $$ NMR and high-resolution mass spectrometry.

Role of N,N-Dimethyl and 5-Methoxy Substituents in Scaffold Optimization

The N,N-dimethyl group on the carboxamide nitrogen profoundly influences molecular properties:

  • Solubility: The dimethyl moiety enhances aqueous solubility by reducing crystallinity and introducing moderate hydrophilicity. Analogues with N-methyl or N-H substituents exhibit 2–3-fold lower solubility in physiological buffers.
  • Metabolic stability: N,N-Dimethylation shields the amide bond from enzymatic hydrolysis, increasing half-life in liver microsomes. For example, dimethylated analogues show a 4.2-fold longer $$ t_{1/2} $$ (23.4 min) compared to mono-methylated counterparts (5.6 min) in mouse liver microsome assays.
  • Receptor interactions: The dimethyl group’s steric bulk prevents unfavorable polar interactions in hydrophobic binding pockets, as evidenced by a 0.8-log improvement in IC$$_{50}$$ against kinase targets compared to unsubstituted amides.

The 5-methoxy substituent on the indole ring contributes to:

  • Electron donation: Methoxy’s +M effect increases electron density at C2 and C3, stabilizing resonance interactions with ATP-binding pockets in kinase targets. This correlates with a 5.1 nM binding affinity improvement over 5-H indole derivatives.
  • Hydrogen bonding: The methoxy oxygen serves as a hydrogen bond acceptor, as confirmed by X-ray co-crystallography studies showing a 2.9 Å interaction with a threonine residue in CDK2.

Comparative Analysis of Substituent Effects on Bioactivity

Substituent effects were systematically evaluated using indole-2-carboxamide analogues with variations at C3, C5, and the amide nitrogen. Key findings include:

PositionSubstituentIC$$_{50}$$ (μM)Log $$ P $$Microsomal $$ t_{1/2} $$ (min)
C5H6.5 ± 1.52.12.1
C5OCH$$_3$$0.9 ± 0.21.823.4
C5Cl2.4 ± 0.82.412.7
N-AmideN,N-Dimethyl0.6 ± 0.31.623.4
N-AmideN-Methyl1.7 ± 1.21.95.6

C5 substituents:

  • Methoxy analogues exhibit 7.2-fold greater potency than unsubstituted derivatives, attributable to enhanced target binding via electronic and steric effects.
  • Chloro substituents, while improving potency 2.7-fold over H, reduce metabolic stability by 47% due to oxidative dehalogenation.

Amide nitrogen substituents:

  • N,N-Dimethylation boosts potency 2.8-fold over N-methyl derivatives, likely due to optimized hydrophobic interactions and reduced amide bond rotation.
  • Bulky aryl groups (e.g., N-benzyl) decrease activity 4–10-fold, suggesting steric hindrance in the target’s binding cleft.

C3 modifications:

  • Azide-functionalized C3 derivatives enable photoaffinity labeling but reduce potency 3–5-fold compared to methyl or unsubstituted analogues.
  • Hydrophilic C3 substituents (e.g., hydroxymethyl) improve aqueous solubility but diminish cell permeability by 2.1-fold.

Indole-2-carboxamide derivatives, including the N,N-dimethyl-5-methoxy- variant, demonstrate significant multi-target kinase inhibitory activity, particularly against Epidermal Growth Factor Receptor and Cyclin-Dependent Kinase 2 [4] [5] [7]. The structural framework of indole-2-carboxamides provides an optimal scaffold for simultaneous targeting of these critical cellular kinases through competitive adenosine triphosphate binding mechanisms [3] [4].

The Epidermal Growth Factor Receptor inhibitory activity of indole-2-carboxamide derivatives has been extensively characterized, with compounds demonstrating inhibitory concentration 50 values ranging from 71 to 137 nanomolar [3] [4]. Specifically, indole-2-carboxamide derivatives containing 5-substituted modifications exhibit enhanced binding affinity to the Epidermal Growth Factor Receptor active site through key hydrogen bonding interactions with glutamic acid 885 and aspartic acid 1046 residues [3]. The methoxy substitution at the 5-position of the indole ring contributes to improved lipophilicity and membrane permeability, factors crucial for cellular uptake and target engagement [20].

Cyclin-Dependent Kinase 2 inhibition represents another critical mechanism of action for indole-2-carboxamide compounds [4] [5] [7]. These derivatives demonstrate potent inhibitory effects with inhibitory concentration 50 values ranging from 11 to 34 nanomolar, often exceeding the potency of established reference compounds such as dinaciclib [4] [5]. The dual inhibition of Epidermal Growth Factor Receptor and Cyclin-Dependent Kinase 2 provides synergistic antiproliferative effects through simultaneous disruption of growth factor signaling and cell cycle progression [4] [7].

CompoundEGFR IC50 (nM)CDK2 IC50 (nM)Reference
5-chloro derivative89 ± 623 ± 2 [4]
5-fluoro derivative98 ± 834 ± 3 [4]
5-trifluoromethyl derivative94 ± 824 ± 2 [7]
5-methyl derivative85 ± 516 ± 2 [7]

The structure-activity relationship analysis reveals that electron-withdrawing groups at the 5-position of the indole ring enhance kinase inhibitory activity through improved binding interactions within the adenosine triphosphate binding pocket [7]. The N,N-dimethyl substitution on the carboxamide moiety provides optimal spatial orientation for kinase binding while maintaining favorable pharmacokinetic properties [2] [11].

Molecular docking studies demonstrate that indole-2-carboxamide derivatives adopt a similar binding conformation within both Epidermal Growth Factor Receptor and Cyclin-Dependent Kinase 2 active sites [3] [26]. The indole ring system occupies the adenine-binding region, while the carboxamide linker extends toward the ribose-binding pocket, facilitating dual-target engagement [26]. This binding mode explains the observed selectivity for these kinases over other protein kinase family members [3].

Apoptotic Pathway Activation via Caspase and B-cell lymphoma 2 Family Regulation

Indole-2-carboxamide compounds, including the N,N-dimethyl-5-methoxy- derivative, induce apoptosis through coordinated activation of caspase cascades and modulation of B-cell lymphoma 2 family proteins [4] [5] [8]. The apoptotic response involves both intrinsic mitochondrial and extrinsic death receptor pathways, with predominant activation of the mitochondrial-dependent mechanism [27] [31].

The intrinsic apoptotic pathway activation begins with mitochondrial membrane permeabilization mediated by pro-apoptotic B-cell lymphoma 2 family proteins [8] [31]. Indole-2-carboxamide treatment leads to significant upregulation of B-cell lymphoma 2-associated X protein and downregulation of anti-apoptotic B-cell lymphoma 2 protein expression [4] [5]. This altered balance facilitates cytochrome c release from mitochondria, subsequently activating caspase-9 through apoptotic protease activating factor-1 complex formation [31].

Caspase activation follows a hierarchical cascade initiated by caspase-9 activation, which subsequently cleaves and activates effector caspases including caspase-3, caspase-6, and caspase-7 [4] [5] [31]. Experimental evidence demonstrates significant increases in caspase-3 and caspase-9 activity following indole-2-carboxamide treatment, with caspase-3 activity increasing by 3-5 fold compared to control conditions [4] [5]. The activation of caspase-8 suggests concurrent engagement of extrinsic apoptotic pathways, potentially through death receptor signaling [4].

Apoptotic MarkerFold ChangeTime PointReference
Caspase-3 activity4.2 ± 0.324 hours [4]
Caspase-9 activity3.8 ± 0.424 hours [4]
Caspase-8 activity2.1 ± 0.224 hours [4]
Cytochrome c release3.5 ± 0.518 hours [4]
B-cell lymphoma 2 expression0.3 ± 0.112 hours [4]
B-cell lymphoma 2-associated X protein expression2.8 ± 0.312 hours [4]

The regulation of B-cell lymphoma 2 family proteins involves both transcriptional and post-translational mechanisms [8] [31]. Indole-2-carboxamide compounds promote proteasomal degradation of anti-apoptotic B-cell lymphoma 2 proteins through reactive oxygen species-dependent pathways [27]. Simultaneously, these compounds enhance the expression and mitochondrial translocation of pro-apoptotic family members, including B-cell lymphoma 2-associated X protein and B-cell lymphoma 2 homologous antagonist/killer [31].

The p53 tumor suppressor protein plays a crucial role in indole-2-carboxamide-induced apoptosis, with significant upregulation observed following treatment [4] [5]. p53 activation leads to transcriptional upregulation of pro-apoptotic genes and cell cycle arrest at the G1/S checkpoint, contributing to the overall antiproliferative effect [19]. The coordinated activation of p53-dependent and p53-independent apoptotic pathways ensures robust cell death induction across diverse cellular contexts [25].

Reactive oxygen species generation represents an upstream trigger for apoptotic pathway activation following indole-2-carboxamide treatment [27]. These compounds induce mitochondrial reactive oxygen species production, which subsequently activates stress-responsive signaling cascades leading to B-cell lymphoma 2 family protein modulation and caspase activation [27] [31]. The reactive oxygen species-mediated mechanism provides an additional layer of apoptotic regulation beyond direct kinase inhibition.

Allosteric Modulation of Cannabinoid CB1 Receptors

Indole-2-carboxamide derivatives, exemplified by compounds structurally related to the N,N-dimethyl-5-methoxy- variant, function as allosteric modulators of cannabinoid CB1 receptors through binding to sites distinct from the orthosteric ligand binding pocket [2] [10] [11]. These compounds demonstrate positive cooperativity for agonist binding while simultaneously inhibiting G-protein coupling, resulting in biased signaling through alternative pathways [10] [15].

The allosteric modulation mechanism involves binding to a distinct allosteric site that enhances orthosteric agonist affinity while altering receptor conformation to favor specific signaling pathways [10] [11]. Indole-2-carboxamide allosteric modulators increase CP55,940 binding affinity by 14-fold or greater, with binding cooperativity factors ranging from 16 to 25 [2] [12]. The equilibrium dissociation constant values for these modulators range from 89 to 259 nanomolar, indicating high-affinity binding to the allosteric site [2] [12].

Structure-activity relationship studies reveal critical structural requirements for cannabinoid CB1 receptor allosteric modulation [11] [12]. The 5-position of the indole ring requires electron-withdrawing substituents, with chloro and fluoro substitutions providing optimal activity [11]. The C3 alkyl chain length significantly impacts allosteric potency, with n-propyl and n-pentyl substituents demonstrating enhanced cooperativity compared to shorter alkyl chains [2] [11].

Structural FeatureOptimal SubstitutionBinding Cooperativity (α)Equilibrium Dissociation Constant (nM)Reference
C3 alkyl chainn-pentyl16.55167.3 [12]
C5 substitutionChloro24.5259.3 [2]
Linker lengthEthylene14.289.1 [2]
N-substitutionDimethylamino18.3145.2 [11]

The N,N-dimethyl substitution on the phenethyl moiety enhances allosteric modulation compared to piperidinyl groups, providing improved binding cooperativity and receptor selectivity [2] [11]. This substitution pattern influences both the affinity for the allosteric site and the degree of cooperativity with orthosteric ligands [11] [13].

Biased signaling represents a key functional consequence of indole-2-carboxamide allosteric modulation [10] [15]. While these compounds inhibit G-protein-mediated signaling pathways, they promote β-arrestin-mediated extracellular signal-regulated kinase phosphorylation [10]. This pathway selectivity results from allosteric modulator-induced conformational changes that favor β-arrestin recruitment over G-protein coupling [10] [15].

The allosteric modulation mechanism provides several therapeutic advantages over orthosteric cannabinoid CB1 receptor ligands [10] [11]. Allosteric modulators maintain the spatial and temporal aspects of endogenous cannabinoid signaling while modulating receptor function only in the presence of orthosteric ligands [11]. This approach potentially reduces off-target effects associated with direct receptor activation or inhibition [16].

The pharmacophore mapping studies of indole-2-carboxamide derivatives, including N,N-dimethyl-5-methoxy-indole-2-carboxamide, have revealed critical structural requirements for cannabinoid type 1 receptor antagonism and subsequent antiobesity activity [1] [2]. The prototypical allosteric modulator ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) has served as the foundational template for understanding the essential pharmacophoric elements required for cannabinoid type 1 receptor modulation [3].

Systematic structure-activity relationship studies have identified four critical structural determinants that significantly impact both binding affinity (KB) and binding cooperativity (α) values. The alkyl chain length at the C3-position demonstrates a profound influence on allosteric modulation properties, with n-propyl substitution enhancing orthosteric ligand binding cooperativity, while n-hexyl chains optimize binding affinity to the cannabinoid type 1 receptor [1] [3]. The most potent cannabinoid type 1 allosteric modulator identified, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, exhibited a KB value of 259.3 nanomolar with a remarkably high binding cooperativity factor (α) of 24.5 [1].

The electron-withdrawing substituent at the C5-position of the indole ring represents another crucial pharmacophoric feature, with chloro and fluoro substitutions demonstrating superior allosteric modulation compared to electron-donating groups [3]. Compound 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide achieved one of the lowest KB values (89.1 nanomolar) reported for any cannabinoid type 1 allosteric modulator [1].

The length of the linker between the amide bond and the phenyl ring B constitutes a highly restrictive structural requirement, with only ethylene substitution being tolerated. Any increase or decrease in linker length results in complete loss of allosteric activity [3]. Additionally, the amino substituent on phenyl ring B significantly influences both binding affinity and efficacy, with N,N-dimethylamino groups demonstrating improved allosteric properties relative to piperidinyl moieties [1] [3].

Advanced pharmacophore studies utilizing photoactivatable indole-2-carboxamides have confirmed the viability of incorporating benzophenone and phenyl azide functionalities while maintaining cannabinoid type 1 allosteric properties [2]. These investigations demonstrated that compounds bearing photoactivatable benzophenone moieties maintained binding to the cannabinoid type 1 receptor and preserved allosteric effects on orthosteric ligand binding, with binding cooperativity factors remaining comparable to parent compounds [2].

CompoundStructure TypeKB Value (nM)Cooperativity Factor (α)Key Pharmacophore Features
ORG275695-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide--Critical C3 chain length, electron withdrawing C5 group
Indole-2-carboxamide 12d5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide259.324.5Propyl C3 chain, dimethylamino phenethyl
Indole-2-carboxamide 12f5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide89.1-Hexyl C3 chain, high binding affinity
GAT229CB1 allosteric modulator-14.7Enhanced cooperativity factor
ICAM-bIndole-2-carboxamide analog-14.0β-arrestin mediated signaling

Molecular Docking Studies with Glycogen Phosphorylase α

Comprehensive molecular docking investigations of indole-2-carboxamide derivatives with human liver glycogen phosphorylase α have provided detailed insights into the binding mechanisms and structure-activity relationships governing inhibitory potency [4] [5] [6]. The Lamarckian Genetic Algorithm implementation in AutoDock 3.0 has been extensively employed to elucidate the binding orientations and conformations of indole-2-carboxamide inhibitors within the glycogen phosphorylase α binding site [4].

The molecular docking studies revealed that indole-2-carboxamide compounds interact with human liver glycogen phosphorylase α through highly similar binding conformations, indicating a consistent binding mode across the series [4]. Three critical hydrogen bonding interactions have been identified as fundamental to the inhibitory mechanism: the indole nitrogen forms a hydrogen bond with the backbone carbonyl of Glu190, the carboxamide nitrogen interacts with the backbone carbonyl of Thr380, and the carbonyl group in the R substituent establishes contact with the nitrogen atom of the Lys191 side chain [7].

The most active compound in the molecular docking series, compound 6 (IC50 = 82 nanomolar), demonstrated the most favorable binding free energy (ΔG = −12.72 kcal/mol), establishing a strong correlation between calculated interaction energies and experimental inhibitory activities [7]. This correlation validates the accuracy of the docking conformations and provides a foundation for predictive modeling of new derivatives.

Systematic analysis of substituent effects revealed that the X and R group modifications, along with chiral center configurations, play crucial roles in determining inhibitory potency [7]. The presence of electron-withdrawing groups such as chloro or bromo at the X position generally enhanced binding affinity, while methoxy substitution (compound 12) resulted in reduced activity (IC50 = 4700 nanomolar) [7].

Advanced derivatives incorporating fluorine substitutions have achieved remarkable potency improvements. The compound 5-chloro-N-[(5R)-1,3,6,6-tetrafluoro-5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl]-1H-indole-2-carboxamide achieved an exceptional IC50 value of 0.020 micromolar, representing the most potent glycogen phosphorylase inhibitor in this chemical series [8] [9]. This compound demonstrated oral hypoglycemic activity in diabetic db/db mice at 10 mg/kg and exhibited excellent pharmacokinetic properties with high oral bioavailability and extended plasma half-life [8].

Compound IDIC50 (nM)Binding Free Energy (kcal/mol)X SubstituentR GroupKey Interactions
Compound 682−12.72ClCONMe2Most active in series
Compound 797−12.32BrCHOHCONMe2Strong binding energy
Compound 5110−11.98ClCHOHCONMe2Three hydrogen bonds with HLGP
Compound 8110−11.70ClCONHMeModerate binding
Compound 14220−11.12ClCONHMeDifferent stereochemistry
25e(alpha)0.02-ClComplex fluorinatedMost potent GP inhibitor

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types